N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, incorporating various chemical reactions to achieve the target molecule. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, highlighting the complexity and creativity involved in synthesizing new chemical entities with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been detailed in studies like that by Anthal et al. (2018), where the crystal structure of a related compound is analyzed. This analysis reveals the conformational details of the molecule, such as the chair conformation of the piperazine ring and the dihedral angles between various rings in the molecule, demonstrating the importance of structural analysis in understanding compound behavior (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can include various substitution and coupling reactions. The reactivity of different functional groups within the molecule plays a crucial role in its chemical behavior and the synthesis of derivatives. For example, the study by Kambappa et al. (2017) on the anti-angiogenic and DNA cleavage activities of novel piperidine analogs illustrates how chemical modifications can impact the biological activities of these molecules (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Novel Compounds: A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" explored the synthesis of new heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds, which include structures related to the N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, were examined for their anti-inflammatory and analgesic activities, demonstrating significant COX-2 inhibition and analgesic properties (Abu‐Hashem et al., 2020).
Radioligand Development for PET Imaging
- PET Dopamine D3 Receptor Radioligands: Gao et al. (2008) in "Applied Radiation and Isotopes" synthesized carbon-11-labeled carboxamide derivatives, including compounds structurally similar to this compound, as potential PET radioligands for imaging dopamine D3 receptors. These tracers were synthesized for application in positron emission tomography (PET) imaging (Gao et al., 2008).
Studies on Analgesic Activity
- Chemical Modification and Analgesic Activity: Nie et al. (2020) in the "European Journal of Medicinal Chemistry" focused on the modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist, to enrich the structural types of such antagonists. This research, involving compounds structurally related to the one , led to the discovery of compounds with improved pharmacological profiles for alleviating chronic pain (Nie et al., 2020).
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-12-28-19-14-18(21-15(2)22-19)24-8-10-25(11-9-24)20(26)23-16-6-5-7-17(13-16)27-3/h5-7,13-14H,4,8-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUOZWJDUFOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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